molecular formula C25H36N4O B10792203 4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide

4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide

Cat. No.: B10792203
M. Wt: 408.6 g/mol
InChI Key: MNZXUJMLYMHIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-pyridinylmethylamine with 1-(2-isopropylphenyl)piperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(2-phenyl-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide
  • 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline

Uniqueness

4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C25H36N4O

Molecular Weight

408.6 g/mol

IUPAC Name

6-[4-(2-propan-2-ylphenyl)piperazin-1-yl]-N-(pyridin-4-ylmethyl)hexanamide

InChI

InChI=1S/C25H36N4O/c1-21(2)23-8-5-6-9-24(23)29-18-16-28(17-19-29)15-7-3-4-10-25(30)27-20-22-11-13-26-14-12-22/h5-6,8-9,11-14,21H,3-4,7,10,15-20H2,1-2H3,(H,27,30)

InChI Key

MNZXUJMLYMHIPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.